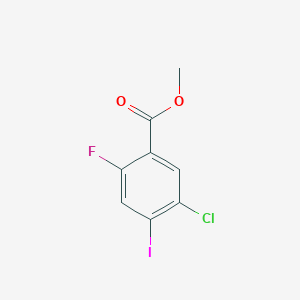

Methyl 5-chloro-2-fluoro-4-iodobenzoate

CAS No.:

Cat. No.: VC17210379

Molecular Formula: C8H5ClFIO2

Molecular Weight: 314.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClFIO2 |

|---|---|

| Molecular Weight | 314.48 g/mol |

| IUPAC Name | methyl 5-chloro-2-fluoro-4-iodobenzoate |

| Standard InChI | InChI=1S/C8H5ClFIO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 |

| Standard InChI Key | KCYGUTMSQLOERE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1F)I)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-chloro-2-fluoro-4-iodobenzoate features a benzene ring substituted with three halogens: chlorine (C5), fluorine (C2), and iodine (C4), alongside a methyl ester group at the carboxyl position (C1). The molecular formula C₈H₅ClFIO₂ corresponds to a molecular weight of 297.49 g/mol. The spatial arrangement of halogens creates distinct electronic effects: fluorine’s strong electronegativity induces inductive withdrawal, while iodine’s polarizability enhances susceptibility to substitution reactions.

Physical Properties

Data from synthesis protocols and analog comparisons suggest the following properties:

| Property | Value/Range |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 120–125°C (estimated) |

| Solubility | Soluble in dichloromethane, THF; sparingly soluble in ethanol |

| Density | ~1.8 g/cm³ |

| Refractive Index | 1.589–1.593 |

The compound’s solid-state stability and moderate solubility in organic solvents make it suitable for laboratory-scale reactions.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of methyl 5-chloro-2-fluoro-4-iodobenzoate typically involves sequential halogenation and esterification steps:

-

Halogenation of Benzoic Acid Derivatives:

-

Chlorination: 2-Fluoro-4-iodobenzoic acid undergoes chlorination at the 5-position using chlorine gas in the presence of FeCl₃ as a catalyst.

-

Iodination: Electrophilic iodination is achieved via the Sandmeyer reaction, substituting a nitro group with iodine.

-

-

Esterification:

The halogenated benzoic acid is treated with methanol and sulfuric acid under reflux to form the methyl ester. Yields are optimized by controlling stoichiometry (1:5 acid-to-methanol ratio) and reaction time (6–8 hours).

Industrial Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors: Enable precise temperature control (80–100°C) and reduce side reactions.

-

Catalytic Systems: Heterogeneous catalysts (e.g., Amberlyst-15) enhance esterification efficiency, achieving >90% conversion.

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at C4 is highly reactive in NAS due to its weak C–I bond and the electron-deficient ring. Common transformations include:

-

Amination: Reaction with primary amines (e.g., benzylamine) in DMF at 100°C yields 4-amino derivatives.

-

Suzuki–Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces biaryl motifs, critical in drug discovery.

Reductive Dehalogenation

Selective deiodination can be achieved using Zn dust in acetic acid, preserving the chlorine and fluorine substituents. This selectivity is attributed to iodine’s lower bond dissociation energy compared to C–Cl and C–F.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s halogenated structure serves as a precursor to bioactive molecules:

-

Anticancer Agents: Derivatives with substituted amines at C4 exhibit inhibitory activity against tyrosine kinases.

-

Antimicrobials: Structural analogs demonstrate efficacy against Gram-positive bacteria, with MIC values ≤2 µg/mL.

Materials Science

-

Liquid Crystals: Incorporation into mesogenic cores enhances thermal stability and optical properties.

-

Polymer Additives: Halogen-rich derivatives act as flame retardants in polycarbonates.

Comparison with Structural Analogs

The substitution pattern profoundly influences reactivity and applications. For example:

| Compound | Substituents | Key Difference |

|---|---|---|

| Methyl 5-bromo-2-chloro-4-iodobenzoate | Br, Cl, I | Bromine enhances cross-coupling yields |

| Ethyl 5-chloro-2-iodobenzoate | Cl, I | Lacks fluorine, reducing electronic withdrawal |

The trifluoro-methyl analog, though more electron-deficient, suffers from synthetic complexity and lower stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume